2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Description
Properties
IUPAC Name |
4-[(3-chloro-2-methylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-9-12(18)3-2-4-13(9)19-8-20-16(21)14-10-5-6-11(7-10)15(14)17(20)22/h2-6,10-11,14-15,19H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUTXWCAYXDCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCN2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylaniline, which is then reacted with other reagents to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity. The compound is usually stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The methanoisoindole-dione core is shared among several derivatives, with variations in substituents significantly altering physicochemical and functional properties. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Solubility: The 4-chlorophenyl derivative () has a high predicted density and likely low aqueous solubility due to its aromatic, nonpolar substituent .
The dinitrophenylamino substituent () adds strong electron-withdrawing effects, which could enhance electrophilic reactivity .
Biological Implications: The target compound’s 3-chloro-2-methylphenyl group combines halogenated and alkyl motifs, commonly associated with antimicrobial or kinase inhibitory activity . No direct bioactivity data are available in the evidence, but structural analogs (e.g., indole-fused heterocycles in ) highlight the scaffold’s relevance in medicinal chemistry .
Commercial and Research Status
- Derivatives like the 4-chlorophenyl analog () are better characterized, with reported melting points and solvent compatibility .
Biological Activity
The compound 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS Number: 1241675-01-3) is a complex organic molecule characterized by its unique bicyclic structure and a chloro-substituted aromatic ring. Its molecular formula is C16H18ClN2O2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN2O2 |
| Molar Mass | 306.78 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The presence of the chloro group and the methanoisoindole core suggests potential reactivity that could be exploited for various biological interactions.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities, including:
- Anticancer Activity : Initial investigations suggest that it may possess selective cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : The compound is hypothesized to interact with key biological enzymes, potentially influencing metabolic pathways relevant to cancer progression.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of similar structures exhibit IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT-116). For example, a related compound demonstrated an IC50 of 0.49 μM against MCF-7 cells .
- Mechanism of Action : Compounds with structural similarities have been found to inhibit topoisomerase II, leading to apoptosis in cancer cells. This mechanism is critical for developing new anticancer therapies .
- Structure-Activity Relationship (SAR) : Studies on related pyrazoline compounds indicate that modifications to the aromatic ring significantly affect biological activity. Substituents such as chloro groups enhance potency, suggesting that the unique structure of this compound could similarly influence its efficacy .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole | C15H13NO2 | Lacks chlorine; simpler structure |
| 2-(Phenylamino)methyl-tetrahydroisoindole | C16H18N2O | No chloro substituent; different profile |
| 3-Chloro-N-(2-methylphenyl)aniline | C13H12ClN | Similar chlorinated structure |
The unique chloro-substituted structure of this compound may enhance its reactivity and biological activity compared to these similar compounds.
Future Directions
Further research is essential to fully elucidate the pharmacological profile and therapeutic applications of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, and how can reaction conditions be optimized?
- Methodology : Use a stepwise approach under inert atmospheres (e.g., argon) to prevent oxidation. Dissolve intermediates like 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione in a 4:1 EtOH/dioxane mixture at 0°C, followed by dropwise addition of the amine precursor (e.g., 2b in ). Monitor progress via TLC and purify via silica gel chromatography. Optimize equivalents (e.g., 1.2 eq. of dione to 1.0 eq. amine) to maximize yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine NMR (¹H, ¹³C), HRMS, and elemental analysis. For NMR, use DMSO-d₆ to resolve NH protons (δ ~10.15–10.21 ppm) and aromatic signals (δ 7.38–7.95 ppm) . HRMS with ESI in negative mode can confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 412.8780 for chlorophenyl derivatives) . Validate crystallinity via single-crystal X-ray diffraction if feasible .
Q. What solvents and conditions are suitable for solubility testing?
- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reactions and aqueous-organic mixtures (CH₂Cl₂/H₂O) for extractions. Use DMF for reactions requiring sodium azide or mercuric chloride . For biological assays, evaluate solubility in PBS or ethanol with <1% DMSO to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and binding interactions?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to optimize 3D geometry and compute molecular orbitals. Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Compare calculated NMR shifts (e.g., via GIAO method) with experimental data to validate stereochemistry . Use docking studies (e.g., Autodock Vina) to model interactions with biological targets like DNA topoisomerases .
Q. What strategies resolve contradictions in bioactivity data across bacterial strains?
- Methodology : Conduct dose-response assays (e.g., MIC values) with controls for efflux pump activity. Use Lineweaver-Burk plots to assess enzyme inhibition kinetics (e.g., Kₘ, Vₘₐₓ) for targets like S. aureus gyrase . Cross-validate via mutagenesis studies on resistant strains to identify binding site mutations .
Q. How can environmental persistence and degradation pathways be evaluated?
- Methodology : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301B). Quantify residuals via HPLC-MS/MS. Use QSAR models to predict bioaccumulation and ecotoxicity . For field studies, monitor abiotic compartments (soil, water) using isotopic labeling .
Q. What experimental designs mitigate hazards during large-scale synthesis?
- Methodology : Substitute hazardous reagents (e.g., mercuric chloride) with greener alternatives (ZnCl₂ for azide cyclization). Implement Schlenk-line techniques for air-sensitive steps and real-time IR monitoring to minimize intermediate isolation . Use computational hazard assessment tools (e.g., CAMD) to optimize solvent safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
